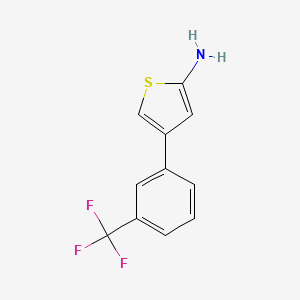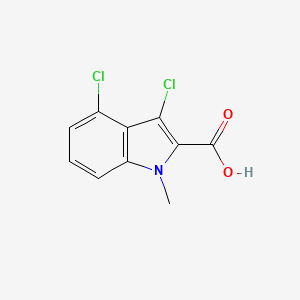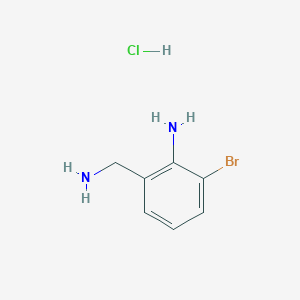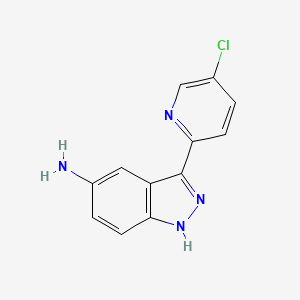
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) is an organic compound with the molecular formula C14H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) typically involves the reaction of quinoxaline derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of 2,3-dihydroquinoxaline with propenal (acrolein) in the presence of a base catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 2,3-dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl groups are replaced by other functional groups such as halogens or alkyl groups. .
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in cancer treatment, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) can be compared with other similar compounds, such as:
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): This compound has similar structural features but with methyl groups at the 2 and 3 positions of the quinoxaline ring, which may alter its chemical reactivity and biological activity.
1,1’-(6,7-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Another derivative with methyl groups at the 6 and 7 positions, which can also influence its properties and applications.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)diethanone:
These comparisons highlight the uniqueness of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) in terms of its specific structural features and the resulting chemical and biological properties.
Propiedades
Número CAS |
6699-44-1 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2 |
Clave InChI |
QNHSOUYJNQXMTE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)




![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)

![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)






